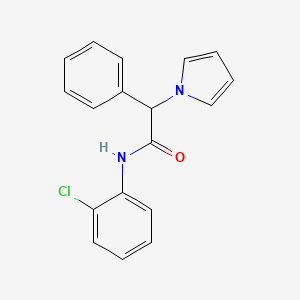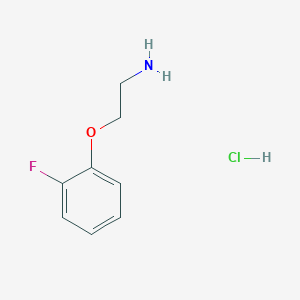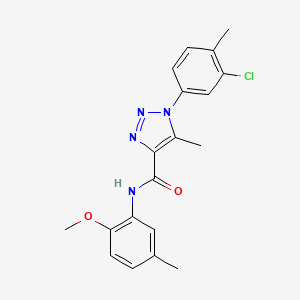
N-(2-Chlorphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the acetamide family, a class of compounds known for their wide-ranging applications in chemical synthesis, pharmaceuticals, and material science. The specific structure of N-(2-chlorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide suggests potential interest in fields like organic electronics, medicinal chemistry, and catalysis due to its distinct functional groups.
Synthesis Analysis
While the specific synthesis of N-(2-chlorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is not directly covered in the literature, related compounds have been synthesized through various methods involving acylation, amide formation, and aromatic substitution reactions. For example, compounds with similar structures have been synthesized by acetylation of anilines followed by chlorination and further substitution reactions to introduce the pyrrole and phenyl groups (Gowda et al., 2008).
Molecular Structure Analysis
Crystallographic studies on similar compounds show that acetamides can exhibit a wide range of molecular conformations influenced by substituents. Hydrogen bonding, π-π stacking, and halogen interactions play significant roles in determining the crystal packing and molecular orientation (Narayana et al., 2016).
Chemical Reactions and Properties
Acetamides like N-(2-chlorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide are reactive towards nucleophilic substitution, hydrolysis, and oxidation reactions. The presence of electron-withdrawing groups such as chlorophenyl enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, can be significantly influenced by their molecular structure. The introduction of halogen atoms and the pyrrole group can affect intermolecular interactions, leading to varied physical properties. Although specific data for N-(2-chlorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide are not available, related acetamides exhibit distinct physical characteristics due to their structural components (Salian et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and chemical behavior under various conditions, are determined by the functional groups present in the molecule. The chlorophenyl and pyrrol groups in N-(2-chlorophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide likely contribute to its unique chemical behavior, potentially offering diverse reactivity patterns suitable for applications in synthetic chemistry and drug development (Jansukra et al., 2021).
Wissenschaftliche Forschungsanwendungen
- Bedeutung: F6014-0097 stellt eine potenzielle therapeutische Option in der Biologie und Medizin dar .
- Rolle von F6014-0097:
- Rolle von F6014-0097:
- Konzeptioneller Ansatz:
Antibakterielle Aktivität und Enzyminhibition
Zinkoxid (ZnO) Einkristalle
Bi-basierte Photokatalyse
Oberflächenmolekulare Imprint-Polymere (MIPs)
Hochthermostabiles n-Typ ZnO
Vorläufige Forschung zu p-Typ ZnO
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-phenyl-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c19-15-10-4-5-11-16(15)20-18(22)17(21-12-6-7-13-21)14-8-2-1-3-9-14/h1-13,17H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELBWKQCKWGLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2Cl)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-({[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2490139.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2490144.png)
![4-Methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2490145.png)

![N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]but-2-ynamide](/img/structure/B2490148.png)

![8-Bromo-7-[(3-methoxyphenyl)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2490153.png)
![(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2490156.png)
![N-((4-cyclohexylthiazol-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2490157.png)

